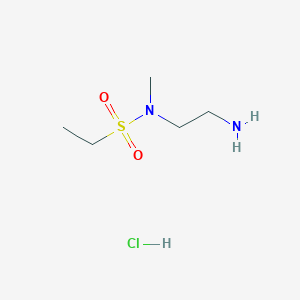![molecular formula C16H18N4O B2856693 1-{[2,4'-Bipyridine]-5-yl}-3-cyclopentylurea CAS No. 2097873-17-9](/img/structure/B2856693.png)
1-{[2,4'-Bipyridine]-5-yl}-3-cyclopentylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-{[2,4’-Bipyridine]-5-yl}-3-cyclopentylurea is a compound that features a bipyridine moiety linked to a cyclopentylurea group. Bipyridine derivatives are known for their extensive applications in coordination chemistry, catalysis, and materials science due to their ability to form stable complexes with metal ions . The incorporation of a cyclopentylurea group adds unique properties to the compound, potentially enhancing its utility in various scientific and industrial applications.
准备方法
The synthesis of 1-{[2,4’-Bipyridine]-5-yl}-3-cyclopentylurea typically involves the following steps:
Synthesis of 2,4’-Bipyridine: This can be achieved through metal-catalyzed cross-coupling reactions such as Suzuki, Stille, or Negishi coupling.
Formation of Cyclopentylurea: Cyclopentylamine is reacted with an isocyanate to form the cyclopentylurea moiety.
Coupling of Bipyridine and Cyclopentylurea: The final step involves coupling the bipyridine derivative with the cyclopentylurea group under appropriate reaction conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial production methods would likely involve optimization of these steps to ensure high yields and purity, as well as scalability.
化学反应分析
1-{[2,4’-Bipyridine]-5-yl}-3-cyclopentylurea can undergo various chemical reactions, including:
Oxidation: The bipyridine moiety can be oxidized to form bipyridinium salts, which are useful in redox flow batteries.
Reduction: Reduction of the bipyridine moiety can lead to the formation of dihydrobipyridine derivatives.
Substitution: The bipyridine ring can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Coordination: The bipyridine moiety can coordinate with metal ions to form stable complexes, which are useful in catalysis and materials science.
Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions.
科学研究应用
1-{[2,4’-Bipyridine]-5-yl}-3-cyclopentylurea has several scientific research applications:
Chemistry: It can be used as a ligand in coordination chemistry to form metal complexes with unique properties.
Medicine: Research into its potential as a therapeutic agent, particularly in areas where metal coordination plays a role.
Industry: Use in catalysis, materials science, and as a component in redox flow batteries.
作用机制
The mechanism of action of 1-{[2,4’-Bipyridine]-5-yl}-3-cyclopentylurea largely depends on its ability to coordinate with metal ions. The bipyridine moiety can form stable complexes with transition metals, which can then participate in various catalytic processes. The cyclopentylurea group may enhance the stability and solubility of these complexes, making them more effective in their applications.
相似化合物的比较
Similar compounds include other bipyridine derivatives such as 2,2’-bipyridine, 4,4’-bipyridine, and their various functionalized forms . Compared to these, 1-{[2,4’-Bipyridine]-5-yl}-3-cyclopentylurea offers unique properties due to the presence of the cyclopentylurea group, which can enhance its stability and solubility. This makes it particularly useful in applications where these properties are critical.
属性
IUPAC Name |
1-cyclopentyl-3-(6-pyridin-4-ylpyridin-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O/c21-16(19-13-3-1-2-4-13)20-14-5-6-15(18-11-14)12-7-9-17-10-8-12/h5-11,13H,1-4H2,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVEDOHJPCMIEKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)NC2=CN=C(C=C2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
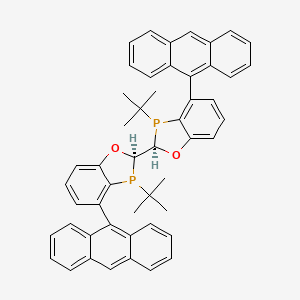
![2-{[(4-Bromo-3-methylphenyl)amino]methyl}-6-methoxyphenol](/img/structure/B2856615.png)
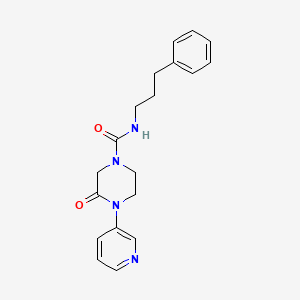
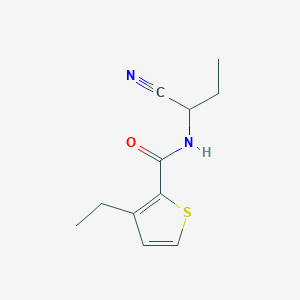
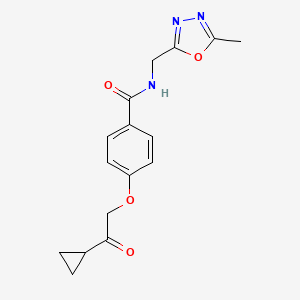
![N-(1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-2-(4-FLUOROBENZENESULFONYL)ACETAMIDE HYDROCHLORIDE](/img/structure/B2856620.png)
![3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-ol](/img/structure/B2856621.png)
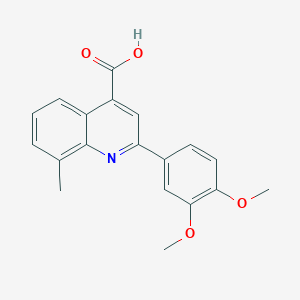
![2-(2-fluorophenyl)-3-(2-methoxyethyl)-10-methylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2856625.png)
![N-(6-methyl-1,3-benzothiazol-2-yl)-2-({1-[3-(morpholin-4-yl)propyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2856626.png)
![N-[(2Z)-3-(3,4-dimethylbenzenesulfonyl)-7-methoxy-2H-chromen-2-ylidene]-2,3-dihydro-1,4-benzodioxin-6-amine](/img/structure/B2856627.png)
![N-[2-(4-fluorophenoxy)ethyl]-1-(1H-indole-3-carbonyl)azetidine-3-carboxamide](/img/structure/B2856628.png)
![3-(2-{[4-(2,4,5-trimethylphenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-yl)-2H-chromen-2-one](/img/structure/B2856629.png)
